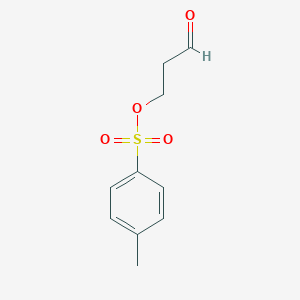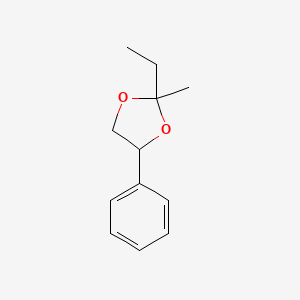
2-Ethyl-2-methyl-4-phenyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2-methyl-4-phenyl-1,3-dioxolane is a heterocyclic organic compound belonging to the class of dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms. The presence of ethyl, methyl, and phenyl groups attached to the dioxolane ring imparts unique chemical properties to this compound.
Vorbereitungsmethoden
2-Ethyl-2-methyl-4-phenyl-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with diols. The typical synthetic route involves the reaction of a carbonyl compound (such as an aldehyde or ketone) with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with a catalyst like toluenesulfonic acid, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Industrial production methods may involve similar processes but on a larger scale with optimized conditions for higher yields and purity.
Analyse Chemischer Reaktionen
2-Ethyl-2-methyl-4-phenyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like organolithium or Grignard reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of lactones or related cleavage products, while reduction may yield alcohols or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2-Ethyl-2-methyl-4-phenyl-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a protecting group for carbonyl compounds during synthetic transformations.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It is used in the production of polymers and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism by which 2-Ethyl-2-methyl-4-phenyl-1,3-dioxolane exerts its effects involves its interaction with specific molecular targets and pathways. For instance, as a protecting group, it forms stable cyclic acetals with carbonyl compounds, preventing unwanted reactions during synthetic processes . The stability and reactivity of the compound are influenced by the presence of the ethyl, methyl, and phenyl groups, which can affect its interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
2-Ethyl-2-methyl-4-phenyl-1,3-dioxolane can be compared with other similar compounds such as:
1,3-Dioxane: A six-membered ring analog with similar chemical properties but different reactivity due to the ring size.
2-Methyl-4-phenyl-1,3-dioxolane: A compound with a similar structure but lacking the ethyl group, which may affect its stability and reactivity.
2-Ethyl-4-methyl-1,3-dioxolane: Another analog with a different substitution pattern, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
113311-04-9 |
|---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
2-ethyl-2-methyl-4-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C12H16O2/c1-3-12(2)13-9-11(14-12)10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3 |
InChI-Schlüssel |
JUXQOKNASKNRNB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(OCC(O1)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Amino(methyl-thio)methylene]pentane-2,4-dione](/img/structure/B14309198.png)
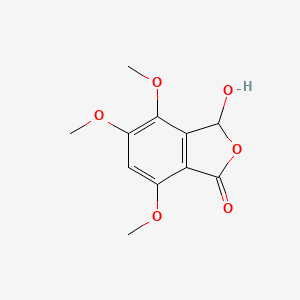


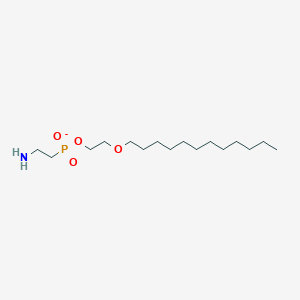

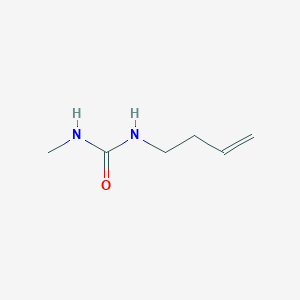
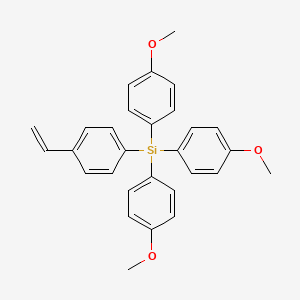

![2-[2-(4-Hydroxyphenyl)butan-2-yl]phenol](/img/structure/B14309255.png)
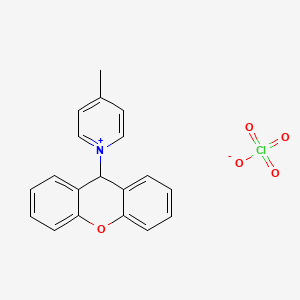
![{Ethoxy[(prop-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14309271.png)

